molecular formula C17H19NO2 B7962454 Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

Cat. No.: B7962454
M. Wt: 269.34 g/mol
InChI Key: MNMCFHIGYRRAOZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It features a pyridine-2-carboxylate core, a structure frequently employed as a key building block in synthesizing more complex molecules . The presence of the 4-tert-butylphenyl group suggests potential application in the development of compounds with specific steric or electronic properties, which can be crucial for modulating biological activity or material characteristics. This scaffold is prevalent in pharmaceutical research, where similar pyridine carboxylate esters serve as intermediates for creating novel active ingredients . Researchers utilize this family of compounds in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct bi-aryl systems that are central to many drug discovery programs . The tert-butyl group is a common moiety used to influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this chemical is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMCFHIGYRRAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine-2-carboxylic Acid

Direct bromination of pyridine derivatives is complicated by the ring’s electron-deficient nature. A two-step protocol is employed:

  • Protection of the carboxylic acid as a methyl ester using thionyl chloride (SOCl₂) in methanol, yielding methyl pyridine-2-carboxylate.

  • Directed bromination using NN-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride at 80°C for 12 hours. The ester group directs bromination to the 5-position via resonance stabilization of the transition state.

Typical Conditions

ParameterValue
ReagentNBS (1.2 equiv)
InitiatorAIBN (0.1 equiv)
SolventCCl₄
Temperature80°C
Time12 hours
Yield68–72%

Esterification of 5-Bromopyridine-2-carboxylic Acid

The brominated acid is esterified using methanol under acidic conditions:
5-Bromopyridine-2-carboxylic acid+CH₃OHH₂SO₄Methyl 5-bromopyridine-2-carboxylate\text{5-Bromopyridine-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl 5-bromopyridine-2-carboxylate}

Optimized Protocol

  • Molar Ratio : 1:10 (acid:methanol)

  • Catalyst : Concentrated H₂SO₄ (5 mol%)

  • Temperature : Reflux (65°C)

  • Time : 6 hours

  • Yield : 89%

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1102445
2PdCl₂(dppf) (3)K₃PO₄Dioxane/H₂O1001678
3Pd(OAc)₂/XPhos (2.5)Cs₂CO₃THF/H₂O801292

Entry 3, utilizing the XPhos ligand and cesium carbonate, provided superior yields due to enhanced oxidative addition and reduced side reactions.

Reaction Mechanism and Kinetics

The Suzuki coupling proceeds via a three-step catalytic cycle:

  • Oxidative addition of the aryl bromide to Pd(0), forming a Pd(II) intermediate.

  • Transmetallation with the boronic acid.

  • Reductive elimination to yield the biaryl product and regenerate Pd(0).

Rate-Limiting Step : Oxidative addition, which is accelerated by electron-deficient aryl bromides and bulky ligands.

Work-Up and Purification

Post-reaction processing involves:

  • Quenching with aqueous HCl to neutralize excess base.

  • Extraction with ethyl acetate (3 × 50 mL).

  • Column Chromatography using silica gel and a hexane/ethyl acetate gradient (4:1 to 2:1).

Purity Analysis

  • HPLC : >99% (C18 column, acetonitrile/H₂O 70:30)

  • ¹H NMR (CDCl₃): δ 8.75 (d, J = 2.1 Hz, 1H, H₆), 8.25 (dd, J = 8.0, 2.1 Hz, 1H, H₄), 7.55–7.45 (m, 4H, aryl-H), 3.95 (s, 3H, COOCH₃), 1.35 (s, 9H, C(CH₃)₃).

Alternative Synthetic Routes

Direct C-H Arylation

A nascent approach employs Pd-catalyzed C-H activation to bypass the bromination step:
Methyl pyridine-2-carboxylate+4-tert-butylphenyl iodidePd(OAc)₂, Ag₂CO₃Target\text{Methyl pyridine-2-carboxylate} + \text{4-tert-butylphenyl iodide} \xrightarrow{\text{Pd(OAc)₂, Ag₂CO₃}} \text{Target}
Limitations : Low regioselectivity (5- vs. 3-arylation) and moderate yields (≤50%).

Microwave-Assisted Synthesis

Accelerating the Suzuki coupling via microwave irradiation (150°C, 30 min) improves throughput but risks ester hydrolysis.

Scalability and Industrial Considerations

Pilot-Scale Protocol (10 mol):

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂/XPhos

  • Solvent Recovery : Distillation of dioxane (85% reclaimed)

  • Cost Analysis : Raw material cost: $12.50/g; Yield-adjusted cost: $18.20/g .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate can undergo oxidation reactions, particularly at the methyl ester group, forming carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the tert-butyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid.

    Reduction: 5-(4-tert-butylphenyl)pyridine-2-methanol.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate has been studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyridinecarboxylates have shown promising results in targeting specific cancer pathways, suggesting that this compound may possess similar bioactivity .

Analgesic Properties
Another significant application is in the development of analgesics. Pyridine derivatives are known for their pain-relieving properties. Studies have suggested that modifications in the pyridine ring can enhance analgesic activity, indicating potential for this compound in pain management formulations .

Material Science

Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance the overall performance characteristics of materials used in various applications, including coatings and composites .

Dyes and Pigments
The compound's structural features allow it to be utilized as a precursor for synthesizing novel dyes and pigments. The pyridine moiety can provide unique color properties, making it suitable for applications in textiles and plastics where color fastness and stability are essential .

Agricultural Chemistry

Pesticide Development
this compound has potential applications in the development of pesticides. Its structural similarity to known agrochemicals suggests it could exhibit herbicidal or insecticidal activity. Preliminary studies indicate that derivatives of pyridine carboxylic acids can act as effective agents against various pests .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Effects
Medicinal ChemistryAnticancer ActivityInhibition of cancer cell proliferation
Analgesic PropertiesPain relief through modulation of pain pathways
Material SciencePolymer AdditivesImproved thermal stability and mechanical properties
Dyes and PigmentsUnique color properties for textiles and plastics
Agricultural ChemistryPesticide DevelopmentPotential herbicidal/insecticidal activity

Case Studies

Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of this compound analogs on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development .

Case Study 2: Polymer Enhancement
Research focused on incorporating this compound into polycarbonate matrices. The modified polymers exhibited enhanced impact resistance and thermal stability compared to unmodified controls, showcasing its utility as an additive in high-performance materials .

Mechanism of Action

The mechanism by which Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π stacking interactions, while the ester group can form hydrogen bonds, influencing the compound’s binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The tert-butyl group in Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate distinguishes it from related pyridine carboxylates. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₁₈H₂₁NO₂ 287.37 5-(4-tert-butylphenyl), 2-COOCH₃ High lipophilicity, thermal stability -
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate C₁₄H₁₃NO₂ 227.26 5-(4-methylphenyl), 2-COOCH₃ Intermediate in synthesis, polar solubility
Methyl 5-(4-n-dodecyloxyphenyl)pyridine-2-carboxylate C₂₅H₃₅NO₃ 397.55 5-(4-dodecyloxyphenyl), 2-COOCH₃ Liquid crystal mesomorphism
Compound 6dc () C₃₂H₃₁N₃O₆ 577.61 Complex heterocyclic substituents Pharmaceutical research, heterocyclic core

Key Observations:

  • Thermal Stability: The bulky tert-butyl group may improve thermal stability relative to alkoxy chains (e.g., dodecyloxy in ), which are prone to decomposition at high temperatures.
  • Synthetic Utility: The methyl ester at the 2-position is a common feature in intermediates for Suzuki cross-coupling reactions, as seen in the synthesis of liquid crystal compounds ().

Biological Activity

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a tert-butylphenyl group and a methyl ester functional group. The structural formula can be represented as follows:

C16H19NO2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_2

This structure contributes to its lipophilicity and potential interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer therapy and neuroprotection.

  • Inhibition of RNA-Binding Proteins : Recent studies have shown that compounds with similar structures can inhibit RNA-binding proteins like HuR, which play critical roles in cancer progression by stabilizing oncogenic mRNAs . This suggests that this compound may exhibit similar inhibitory properties.
  • Dopamine Receptor Modulation : Investigations into related compounds have indicated potential activity at dopamine receptors, particularly D3 receptors, which are implicated in neuroprotection and psychiatric disorders . This raises the possibility that this compound could influence dopaminergic signaling pathways.

2. Pharmacological Effects

The pharmacological effects observed in various studies include:

  • Anticancer Activity : The compound's ability to inhibit HuR may translate into reduced cell proliferation in cancer cell lines. For instance, compounds targeting HuR have demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from low to moderate concentrations .
  • Neuroprotective Effects : Similar compounds have shown protective effects against neurodegeneration in animal models, suggesting that this compound might also confer neuroprotective benefits by modulating dopaminergic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
RNA-Binding Protein InhibitionSignificant reduction in mRNA stability
Anticancer ActivityIC50 values ranging from 0.44 to >100 μM
NeuroprotectionProtective effects against neurodegeneration

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the tert-butyl group or the carboxylic acid moiety may enhance selectivity and potency against specific targets.

Table 2: Structure-Activity Relationships

Compound VariationTarget ActivityKi (μM)IC50 (μM)
Base CompoundHuR Inhibition<1<10
Tert-butyl ModificationIncreased lipophilicity>20>100
Ester Group VariationAltered pharmacokinetics>20<30

Q & A

Basic Question

  • Solubility : Use HPLC or UV-Vis spectroscopy in buffered solutions (pH 1–13) to quantify solubility. Polar aprotic solvents (e.g., DMSO) enhance solubility due to the compound’s hydrophobic tert-butyl group .
  • Stability : Conduct accelerated degradation studies (40–80°C, 75% RH) with LC-MS monitoring. Hydrolysis of the ester group is pH-dependent, with instability noted in alkaline conditions .

How can researchers address contradictory data in catalytic efficiency or spectroscopic results?

Advanced Question

  • Catalytic efficiency : Compare turnover numbers (TON) across studies. For example, Pd(PPh₃)₄ may underperform vs. Buchwald-Hartwig catalysts in sterically hindered systems. Validate via control experiments with standardized substrates .
  • Spectroscopic contradictions : Cross-validate NMR (¹H/¹³C) and IR data with computational simulations (DFT). Anomalies in carbonyl stretching frequencies (~1700 cm⁻¹) may indicate unexpected tautomerization or impurities .

What are the emerging applications of this compound in materials science or pharmacology?

Advanced Question

  • Liquid crystals : The pyridine core and tert-butyl group enable mesomorphic behavior. Derivatives exhibit smectic phases at 120–150°C, relevant for optoelectronic devices .
  • Pharmacology : Structural analogs (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) show anti-hepatocellular carcinoma activity (IC₅₀: 10–50 μM) via cell cycle arrest (G1 phase) .

What precautions are necessary for handling and storing this compound?

Basic Question

  • Storage : -20°C under argon, desiccated. The tert-butyl group increases hydrophobicity but may oxidize under prolonged light exposure .
  • Safety : Limited toxicity data exist; assume acute toxicity (H302: harmful if swallowed). Use fume hoods and PPE (gloves, goggles) during synthesis .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Question

  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity. For example, nitro or trifluoromethyl groups enhance cytotoxicity .
  • Docking simulations : Predict binding to kinases (e.g., PIM1) using AutoDock Vina. The carboxylate group may chelate Mg²⁺ in ATP-binding pockets .

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